molecular formula C11H14N2OS B13213531 2-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde

2-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde

Cat. No.: B13213531
M. Wt: 222.31 g/mol
InChI Key: HPULPCRZCAMCCH-UHFFFAOYSA-N
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Description

2-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C₁₁H₁₄N₂OS It is a heterocyclic compound containing both a pyridine ring and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde typically involves the formation of the thiazepane ring followed by its attachment to the pyridine ring. One common method involves the reaction of pyridine-3-carbaldehyde with a thiazepane precursor under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the type of substitution, but may include the use of halogenating agents or nucleophiles.

Major Products

    Oxidation: 2-(1,4-Thiazepan-4-yl)pyridine-3-carboxylic acid.

    Reduction: 2-(1,4-Thiazepan-4-yl)pyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a precursor for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,4-Thiazepan-4-yl)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carbaldehyde: A simpler compound with similar reactivity but lacking the thiazepane ring.

    2-(1,4-Thiazepan-4-yl)pyridine: Similar structure but without the aldehyde group.

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(1,4-thiazepan-4-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2OS/c14-9-10-3-1-4-12-11(10)13-5-2-7-15-8-6-13/h1,3-4,9H,2,5-8H2

InChI Key

HPULPCRZCAMCCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCSC1)C2=C(C=CC=N2)C=O

Origin of Product

United States

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